molecular formula C14H21Cl2NO B1426356 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220030-36-3

4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426356
M. Wt: 290.2 g/mol
InChI Key: ZKIVCCMRJQOOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220030-36-3 . It belongs to the class of organic compounds known as piperidines .


Molecular Structure Analysis

The molecular formula of “4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is C14H21Cl2NO . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of “4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is 290.23 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research on piperidine derivatives including 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride often involves synthesis through various chemical reactions. For instance, Kumar et al. (2016) discussed the synthesis of related compounds using Knoevenagel condensation reactions, providing insights into molecular structures through spectral studies and X-ray diffraction analysis (Kumar et al., 2016).
  • Molecular and Crystal Structures : The study of molecular and crystal structures of compounds similar to 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has been conducted. For instance, Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of related piperidine derivatives, focusing on the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Pharmacological Properties and Applications

  • Antitussive Impurities Research : In the field of pharmacology, research has been conducted on piperidine derivatives like cloperastine hydrochloride, closely related to 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride. Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, providing valuable insights into the purity and quality control of such compounds (Liu et al., 2020).
  • Antibacterial Activity : Piperidine derivatives have also been evaluated for their antibacterial potential. Iqbal et al. (2017) synthesized acetamide derivatives bearing piperidine and oxadiazole heterocyclic cores, and assessed their antibacterial efficacy, indicating potential applications in combating bacterial infections (Iqbal et al., 2017).

Potential in Antihypertensive and Antidementia Applications

  • Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system, related to 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, have been synthesized and tested for their antihypertensive activity. Takai et al. (1986) found that certain compounds in this category showed strong hypotension effects in hypertensive rat models, suggesting potential use in hypertension treatment (Takai et al., 1986).
  • Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, have been conducted for their anti-acetylcholinesterase activity. Sugimoto et al. (1990) found that certain compounds exhibited potent inhibitor effects, indicating potential applications as antidementia agents (Sugimoto et al., 1990).

Safety And Hazards

The safety information for “4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” includes several precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIVCCMRJQOOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.